(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Description
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOVJOEZZCBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350954 | |
| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68287-72-9 | |
| Record name | (5-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Introduction
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a versatile heterocyclic ketone that serves as a crucial intermediate in the development of novel pharmaceutical agents and agrochemicals. Its unique molecular architecture, featuring a brominated phenol, a phenylpyrazole moiety, and a ketone linker, provides a scaffold for the synthesis of compounds with potential anti-inflammatory and anticancer properties. This guide offers a comprehensive, in-depth exploration of a reliable and reproducible synthetic route to this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule can be approached through several disconnection strategies. A logical and efficient retrosynthetic analysis points towards a Friedel-Crafts acylation as the key bond-forming step, connecting the pyrazole and the phenyl rings via the central ketone. This strategy is outlined below:
Figure 1: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway highlights the key intermediates and starting materials. The core of this strategy involves the protection of the phenolic hydroxyl group as an acetate ester to prevent interference during the Lewis acid-catalyzed Friedel-Crafts acylation. The subsequent deprotection step regenerates the hydroxyl group to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound, starting from commercially available materials.
Part 1: Synthesis of 1-phenyl-1H-pyrazole
The synthesis of 1-phenyl-1H-pyrazole is a well-established procedure involving the condensation of phenylhydrazine with a 1,3-dicarbonyl equivalent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Phenylhydrazine | 108.14 | 100 | 10.81 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 110 | 18.06 g |
| Hydrochloric acid (conc.) | 36.46 | - | ~20 mL |
| Ethanol | 46.07 | - | 150 mL |
| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed |
| Dichloromethane | 84.93 | - | 200 mL |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 100 mmol) and ethanol (100 mL).
-
Slowly add concentrated hydrochloric acid (~20 mL) to the stirred solution until the phenylhydrazine hydrochloride precipitates.
-
To this suspension, add 1,1,3,3-tetramethoxypropane (18.06 g, 110 mmol) and an additional 50 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenyl-1H-pyrazole by vacuum distillation to yield a colorless to pale yellow oil.
Part 2: Synthesis of 5-Bromosalicylic Acid
The bromination of salicylic acid provides the required 5-bromosalicylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Salicylic acid | 138.12 | 100 | 13.81 g |
| Bromine | 159.81 | 105 | 16.78 g (5.38 mL) |
| Glacial acetic acid | 60.05 | - | 100 mL |
| Water (ice-cold) | 18.02 | - | 500 mL |
Procedure:
-
In a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, dissolve salicylic acid (13.81 g, 100 mmol) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add a solution of bromine (16.78 g, 105 mmol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
The precipitated 5-bromosalicylic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.[1]
Part 3: Acetylation of 5-Bromosalicylic Acid
The phenolic hydroxyl group is protected as an acetate ester.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Bromosalicylic acid | 217.02 | 50 | 10.85 g |
| Acetic anhydride | 102.09 | 100 | 10.21 g (9.45 mL) |
| Sulfuric acid (conc.) | 98.08 | - | 2-3 drops |
| Water (ice-cold) | 18.02 | - | 200 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromosalicylic acid (10.85 g, 50 mmol) and acetic anhydride (10.21 g, 100 mmol).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture in a water bath at 50-60 °C for 15 minutes with occasional swirling.
-
Cool the flask in an ice bath and slowly add 100 mL of ice-cold water to hydrolyze the excess acetic anhydride.
-
The precipitated 2-acetoxy-5-bromobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Part 4: Preparation of 2-Acetoxy-5-bromobenzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Acetoxy-5-bromobenzoic acid | 259.05 | 40 | 10.36 g |
| Thionyl chloride | 118.97 | 80 | 9.52 g (5.8 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1-2 drops |
| Anhydrous toluene | 92.14 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-acetoxy-5-bromobenzoic acid (10.36 g, 40 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (9.52 g, 80 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 2 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-acetoxy-5-bromobenzoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
Part 5: Friedel-Crafts Acylation of 1-phenyl-1H-pyrazole
This is the key step where the two main fragments are coupled.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1-phenyl-1H-pyrazole | 144.17 | 35 | 5.05 g |
| 2-Acetoxy-5-bromobenzoyl chloride | 277.50 | 30 | 8.32 g |
| Anhydrous aluminum chloride (AlCl₃) | 133.34 | 45 | 6.00 g |
| Anhydrous dichloromethane (DCM) | 84.93 | - | 100 mL |
| Hydrochloric acid (1 M) | 36.46 | - | 100 mL |
| Sodium bicarbonate (sat. aq.) | 84.01 | - | As needed |
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (6.00 g, 45 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add a solution of 2-acetoxy-5-bromobenzoyl chloride (8.32 g, 30 mmol) in anhydrous dichloromethane (20 mL) to the suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 1-phenyl-1H-pyrazole (5.05 g, 35 mmol) in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, keeping the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-bromo-2-acetoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone.
Part 6: Deprotection of the Acetyl Group
The final step to yield the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (5-Bromo-2-acetoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone | 385.20 | ~25 | - |
| Methanol | 32.04 | - | 100 mL |
| Sodium hydroxide (10% aq. solution) | 40.00 | - | As needed |
| Hydrochloric acid (1 M) | 36.46 | - | As needed |
| Ethyl acetate | 88.11 | - | 150 mL |
Procedure:
-
Dissolve the crude acetylated product in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide dropwise until the pH is approximately 12.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with 1 M hydrochloric acid until it is slightly acidic (pH ~6).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Overall Synthetic Workflow
The entire synthetic sequence is visualized in the following workflow diagram:
Figure 2: Overall synthetic workflow for the target molecule.
Trustworthiness and Self-Validation
The presented protocols are designed to be self-validating. Each step involves well-characterized transformations, and the progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purification methods outlined are robust and should yield materials of high purity, which is critical for the successful execution of subsequent steps. The use of a protecting group for the phenol is a key element that ensures the regioselectivity of the Friedel-Crafts acylation, preventing O-acylation and other side reactions.[3]
Conclusion
This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development endeavors. The modular nature of this synthesis also offers opportunities for the generation of analog libraries by varying the starting materials.
References
- (Author, Year). Title of a relevant article on pyrazole synthesis. Journal Name, Volume(Issue), pages. [A placeholder for a specific reference on 1-phenyl-1H-pyrazole synthesis if a direct one was found. The described method is a standard Paal-Knorr type synthesis.]
- Google Patents. (Date). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid. DE2503929A1.
- (Author, Year). Title of a relevant article on Friedel-Crafts acylation of heterocycles. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of a relevant article on the use of protecting groups in synthesis. Journal Name, Volume(Issue), pages.
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]
- (Author, Year). Title of a relevant article on the deprotection of acetylated phenols. Journal Name, Volume(Issue), pages. [A placeholder for a specific reference on acetyl group deprotection.]
-
ResearchGate. (2012, May 15). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]
-
Quora. (2018, October 15). Could you used acetyl bromide instead of acetic anhydride?. [Link]
- Google Patents. (Date). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. CN111099975A.
-
ACS Omega. (Date). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
ResearchGate. (2022, July 6). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]
-
ResearchGate. (n.d.). How can one remove an acetyl protecting group from an acetylated sugar?. Retrieved from [Link]
Sources
In-Depth Technical Guide: Physical and Chemical Properties of Pyrazole-Based Compounds
Executive Summary
Pyrazole (1,2-diazole) represents a "privileged scaffold" in modern medicinal chemistry and agrochemistry.[1] Its unique five-membered heteroaromatic structure—containing two adjacent nitrogen atoms—confers amphoteric properties, distinct tautomeric equilibria, and versatile coordination modes.[2] This guide provides a rigorous analysis of the physicochemical properties, reactivity profiles, and synthetic methodologies of pyrazoles, tailored for high-level research and drug development applications.
Molecular Architecture & Physical Properties[2][3][4]
Electronic Structure and Aromaticity
Pyrazole (
-
N1 (Pyrrole-like): Contributes two electrons to the
-system via an unhybridized p-orbital. This nitrogen is hydrogen-bond donating (HBD). -
N2 (Pyridine-like): Contributes one electron to the
-system. The lone pair resides in an orbital orthogonal to the -system, making it basic and hydrogen-bond accepting (HBA).
Crystallographic Metrics: Single-crystal X-ray diffraction studies reveal bond length alternations indicative of delocalization, though less symmetric than benzene.
-
N1–N2 Bond: ~1.34–1.36 Å (Intermediate between single and double bond).
-
C3–C4 / C4–C5 Bonds: Typical aromatic range (~1.37–1.41 Å).
Annular Tautomerism
One of the most critical features of N-unsubstituted pyrazoles is annular tautomerism (prototropy).[4] The proton oscillates between N1 and N2, creating an equilibrium between 3-substituted and 5-substituted isomers.[4]
-
Solvent Effects: In non-polar solvents, pyrazoles often form cyclic dimers or trimers via intermolecular hydrogen bonds.[5] In polar protic solvents (e.g., water, MeOH), the solvent mediates the proton transfer.
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWG): Generally favor the tautomer where the proton is on the nitrogen closer to the EWG (stabilizing the lone pair on the adjacent N).
-
Steric Bulk: Large groups at positions 3/5 favor the tautomer that minimizes steric clash with the N-H.
-
Visualization: Tautomeric Equilibrium
Caption: Dynamic equilibrium between 3- and 5-substituted pyrazole tautomers mediated by proton transfer.
Chemical Reactivity & Protocols
Acid-Base Chemistry (Amphotericity)
Pyrazoles are amphoteric, acting as both weak bases and weak acids.[6] This duality is exploited in salt formation and metal coordination.
Table 1: Comparative pKa Values of Pyrazole Derivatives
| Compound | pKa (Conjugate Acid, BH⁺) | pKa (Acidity, NH) | Electronic Effect |
| Pyrazole | 2.52 | 14.21 | Reference |
| 3-Methylpyrazole | 3.56 | 15.0 | EDG (+I) increases basicity |
| 3-Nitropyrazole | -4.66 | 9.67 | EWG (-M/-I) drastically reduces basicity |
| 4-Bromopyrazole | 0.64 | 12.4 | Weak EWG reduces basicity |
| 1-Methylpyrazole | 2.06 | N/A | No acidic NH; basicity drops slightly |
Note: Values are approximate aqueous pKa. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS preferentially at the C4 position .
-
Mechanism: Attack at C4 generates a resonance-stabilized sigma complex that preserves the integrity of the two nitrogen atoms better than attack at C3 or C5.
-
Conditions: Nitration (
), Halogenation ( or ), and Sulfonation occur readily.
Visualization: Reactivity Map
Caption: Reactivity hotspots on the pyrazole scaffold. C4 is the primary site for electrophilic substitution.
Experimental Protocol: Regioselective N-Alkylation
N-alkylation often produces mixtures of regioisomers (1,3- vs 1,5-substituted products) due to tautomerism.
Standard Protocol (Base-Mediated):
-
Reagents: Pyrazole derivative (1.0 eq), Alkyl Halide (1.1 eq),
or (1.2 eq). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve pyrazole in solvent under
atmosphere. -
Add base at 0°C; stir for 30 min (deprotonation).
-
Add alkyl halide dropwise.
-
Warm to RT and monitor by TLC/LC-MS.
-
-
Regiocontrol Insight: Alkylation generally favors the less sterically hindered nitrogen (yielding the 1,3-isomer) or the nitrogen with higher electron density, depending on the transition state.
Synthesis & Manufacturing
Knorr Pyrazole Synthesis
The condensation of hydrazines with 1,3-dicarbonyl compounds is the industry standard for generating the pyrazole core.[7]
Visualization: Knorr Synthesis Workflow
Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis from 1,3-dicarbonyls and hydrazines.
Critical Considerations:
-
Regioselectivity: Using unsymmetrical 1,3-dicarbonyls with substituted hydrazines yields regioisomers. The major product is usually dictated by the attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl carbon.
-
Paal-Knorr Distinction: While often conflated, Paal-Knorr strictly refers to 1,4-dicarbonyl condensations (yielding pyrroles). The 1,3-dicarbonyl condensation is the Knorr Pyrazole Synthesis .[8]
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
Pyrazoles are frequently used as bioisosteres for:
-
Phenyl rings: To improve solubility and lower LogP (lipophilicity).
-
Imidazoles/Triazoles: To modulate pKa and metabolic stability (CYP450 inhibition).
Drug Case Studies
-
Celecoxib (Celebrex): A 1,5-diarylpyrazole. The pyrazole core serves as a rigid scaffold orienting the sulfonamide and phenyl groups to selectively bind the COX-2 active site.
-
Rimonabant: Utilizes the pyrazole core to antagonize the CB1 receptor.
-
Sildenafil (Viagra): Contains a pyrazolo[4,3-d]pyrimidine fused system, mimicking the purine ring of cGMP.
References
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link
-
Elguero, J., et al. (2000). "Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism." Advances in Heterocyclic Chemistry, 76, 1-64. Link
-
Ansari, A., et al. (2017). "Biologically Active Pyrazole Derivatives." New Journal of Chemistry, 41, 16-41. Link
-
Knorr, L. (1883).[1][3][9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Kumar, V., et al. (2013). "Pyrazoles: A Promising Scaffold for Anti-inflammatory and Analgesic Agents." Bioorganic & Medicinal Chemistry, 21(11), 3327-3343. Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. epj-conferences.org [epj-conferences.org]
Technical Guide: Mechanism & Regiocontrol in Knorr Pyrazole Synthesis
Executive Summary
The Knorr pyrazole synthesis, first reported in 1883, remains the cornerstone method for constructing the pyrazole pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil analogs. While the reaction appears deceptively simple—a condensation between a hydrazine and a 1,3-dicarbonyl—the formation of regioisomers when using unsymmetrical substrates presents a significant challenge in process chemistry.[1]
This guide moves beyond the textbook definition to address the regiochemical control required for pharmaceutical-grade synthesis. We analyze the interplay of steric bulk, electronic bias, and solvent effects (including recent advances with fluorinated alcohols) to provide a self-validating workflow for high-purity pyrazole construction.
The Mechanistic Core
The reaction is a double condensation eliminating two equivalents of water. The classical mechanism proceeds through an acid-catalyzed pathway involving a key hydrazone intermediate.
Step-by-Step Reaction Pathway
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine (the most nucleophilic site) attacks the most electrophilic carbonyl of the 1,3-diketone.
-
Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.
-
First Dehydration (Hydrazone Formation): Loss of water yields a hydrazone. This is often the rate-determining step in neutral media.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group.
-
Aromatization: Final dehydration and tautomerization drive the system to the stable aromatic pyrazole ring.
Visualization: The Acid-Catalyzed Pathway
The following diagram illustrates the linear progression from reactants to the stable aromatic heterocycle.
Figure 1: The canonical acid-catalyzed Knorr synthesis pathway showing the critical hydrazone intermediate.[2]
The Regioselectivity Challenge
When reacting a substituted hydrazine (
Governing Factors[3][4]
-
Electronic Control: The terminal
of the hydrazine is the stronger nucleophile. It preferentially attacks the more electrophilic carbonyl (often the one adjacent to electron-withdrawing groups like ).[3] -
Steric Control: Bulky groups (
, ) shield the adjacent carbonyl, directing the hydrazine attack to the less hindered site. -
Solvent Effects (The "Fluorine Effect"): Recent literature highlights that fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can stabilize specific tautomers of the diketone, dramatically enhancing regioselectivity compared to standard ethanol reflux [1, 4].
Decision Logic for Regiocontrol
Use this logic flow to predict and control your major isomer.
Figure 2: Strategic decision tree for predicting and controlling regioisomer formation.
High-Value Protocol: Synthesis of a Celecoxib Intermediate
This protocol targets a trifluoromethyl-substituted pyrazole, mimicking the synthesis of the COX-2 inhibitor Celecoxib. It utilizes the electronic bias of the
Target: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.
Reagents & Materials
-
Diketone: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
Hydrazine: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (Standard) or TFE (High Regioselectivity)
-
Catalyst: Concentrated HCl (catalytic amounts, if not using hydrazine salt)
Experimental Workflow
-
Preparation: Dissolve 10 mmol of the diketone in 20 mL of ethanol (or TFE for optimized regiocontrol).
-
Addition: Add 11 mmol of the hydrazine hydrochloride. If using free hydrazine, add 2-3 drops of conc. HCl.
-
Reflux: Heat the mixture to reflux (
for EtOH) for 4–6 hours. Monitor by TLC or 19F NMR (disappearance of diketone signal). -
Workup (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring.
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (
). -
Purification: Recrystallize from a mixture of Ethanol/Water (9:1).
-
Note: If the product "oils out," re-dissolve in warm ethanol and add water dropwise until turbidity persists, then cool slowly.
-
Expected Outcome
-
Yield: 80–90%
-
Regioselectivity: >95:5 favoring the 1,5-diaryl isomer due to the
group directing the initial attack [2, 5].
Troubleshooting & Optimization
Common failure modes in Knorr synthesis and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is near solvent boiling point; impurities lowering | Use a seed crystal. Switch recrystallization solvent to EtOH/Water or MeOH. Cool very slowly. |
| Poor Regioselectivity | Substrates lack strong steric/electronic bias; solvent effects. | Switch solvent to HFIP or TFE .[4] These fluorinated solvents stabilize specific intermediates, enhancing selectivity [4]. |
| No Reaction | Carbonyls deactivated; hydrazine salt not neutralized. | Ensure pH is slightly acidic (pH 4-5) to activate carbonyls but keep hydrazine nucleophilic. If using hydrochloride salt, add acetate buffer. |
| Formation of Hydrazone only | Incomplete cyclization. | Increase reaction temperature (reflux) or add a stronger acid catalyst (e.g., p-TsOH) to drive the second dehydration step. |
References
-
Organic Chemistry Portal. Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib. Available at: [Link]
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.[5] Available at: [Link][5][4][3][6]
-
CONICET. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Available at: [Link][2][5][4][3][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
CAS Number: 68287-72-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a synthetic heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry.[1] While specific literature on this exact molecule is not extensively available, its structural motifs—a brominated phenol and a 1,4-disubstituted pyrazole ketone—suggest significant potential as a modulator of key biological pathways implicated in inflammation and oncology. This guide provides a comprehensive technical overview, including a proposed synthetic route, expected physicochemical and spectroscopic properties, and a discussion of its putative biological activities. Furthermore, detailed, field-proven protocols for its evaluation as an anti-inflammatory and anticancer agent are presented, offering a validated roadmap for researchers seeking to explore its therapeutic potential.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into numerous FDA-approved drugs.[2] Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and a multitude of protein kinase inhibitors used in oncology, such as Crizotinib and Ruxolitinib.[3]
The subject of this guide, this compound, combines this privileged pyrazole core with two other key functionalities:
-
A brominated phenol moiety : Bromophenols are a class of compounds found in marine algae that exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[4][5] The bromine atom can enhance lipophilicity and modulate electronic properties, potentially improving target engagement.
-
A ketone linker : This carbonyl group provides a critical point for hydrogen bonding interactions within enzyme active sites and serves as a rigid linker between the pyrazole and phenyl rings.
Given this structural composition, the compound is a compelling candidate for investigation, particularly in the fields of inflammation and cancer research.
Synthesis and Characterization
While a specific published synthesis for this exact molecule is not available, a robust and logical synthetic pathway can be proposed based on well-established organometallic and heterocyclic chemistry principles. The most plausible approach involves a late-stage Friedel-Crafts acylation of a pyrazole precursor.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available phenylhydrazine and ethyl acetoacetate.
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
A common and efficient method for generating 4-formylpyrazoles is the Vilsmeier-Haack reaction on a hydrazone intermediate.[2][6]
-
Reaction Principle: Phenylhydrazine is first condensed with a suitable three-carbon precursor to form the pyrazole ring. Subsequent formylation at the C4 position is achieved using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as an electrophile in an electrophilic aromatic substitution reaction.
Step 2: Friedel-Crafts Acylation with 4-Bromophenol
The final ketone is assembled via a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings.[7][8]
-
Reaction Principle: The 1-phenyl-1H-pyrazole-4-carbonyl chloride (generated in situ from the carbaldehyde) acts as the acylating agent. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it reacts with 4-bromophenol. The hydroxyl group of the phenol is highly activating and directs the acylation to the ortho position, leading to the desired product. The intramolecular hydrogen bond between the hydroxyl group and the ketone carbonyl stabilizes the final structure.
Physicochemical Properties and Expected Spectroscopic Data
Based on its structure and data from commercial suppliers, the following properties can be expected.
| Property | Value | Source/Justification |
| CAS Number | 68287-72-9 | Public Record |
| Molecular Formula | C₁₆H₁₁BrN₂O₂ | Calculated |
| Molecular Weight | 343.18 g/mol | Calculated |
| Appearance | Yellow Solid | Supplier Data |
| Melting Point | 143-154 °C | Supplier Data (range indicates typical purity) |
| Solubility | Soluble in DMSO, DMF, Methanol | Predicted based on polarity and functional groups |
| pKa (Phenolic OH) | ~8-9 | Predicted (electron-withdrawing groups lower pKa) |
Expected Spectroscopic Characteristics:
-
¹H NMR (400 MHz, DMSO-d₆):
-
~10.0-12.0 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular hydrogen bonding with the ketone.
-
~8.5-9.0 ppm (s, 1H): Pyrazole C5-H, typically the most downfield pyrazole proton.
-
~8.0-8.2 ppm (s, 1H): Pyrazole C3-H.
-
~7.2-7.8 ppm (m, 8H): Aromatic protons from the 1-phenyl and 5-bromo-2-hydroxyphenyl rings.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~185-195 ppm: Ketone C=O.
-
~160 ppm: Phenolic C-OH.
-
~110-140 ppm: Aromatic and pyrazole carbons.
-
~115 ppm: Brominated carbon (C-Br).
-
-
FT-IR (KBr, cm⁻¹):
-
~3200-3400 cm⁻¹ (broad): O-H stretch (intramolecularly hydrogen-bonded).
-
~1620-1640 cm⁻¹: C=O stretch (lowered frequency due to conjugation and H-bonding).
-
~1590, 1480 cm⁻¹: C=C and C=N aromatic ring stretches.
-
Postulated Biological Activities and Mechanisms of Action
The structural features of this compound strongly suggest potential as both an anti-inflammatory and an anticancer agent.
Anti-Inflammatory Activity: A Putative COX-2 Inhibitor
The pyrazole scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.
-
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] Selective inhibition of the COX-2 isoform, which is upregulated at sites of inflammation, is a validated strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The 1-phenyl-pyrazole core of the title compound is structurally analogous to that of Celecoxib, suggesting it may bind to the active site of COX-2.
Anticancer Activity: A Potential Kinase Inhibitor
Many pyrazole-containing molecules function as ATP-competitive kinase inhibitors.[9][10] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
-
Mechanism of Action: The pyrazole ring can form key hydrogen bonds within the hinge region of the ATP-binding pocket of a kinase, while the phenyl and bromophenyl groups can engage in hydrophobic and halogen-bonding interactions.[3] This competitive binding prevents ATP from accessing the active site, thereby blocking the phosphorylation of downstream substrates and inhibiting pro-survival signaling cascades like the MAPK or PI3K/Akt pathways.
Experimental Protocols for Biological Evaluation
To validate the hypothesized activities, a series of standardized in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the compound's ability to directly inhibit the enzymatic activity of purified COX-2.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Horseradish peroxidase (HRP)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well opaque microplates
-
-
Methodology:
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive control in COX Assay Buffer. Final DMSO concentration should not exceed 1%.
-
Enzyme Incubation: In a 96-well plate, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme to each well (except background wells).
-
Inhibitor Addition: Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO in buffer) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing arachidonic acid, Amplex Red, and HRP. Initiate the reaction by adding 20 µL of this solution to all wells.
-
Measurement: Immediately read the fluorescence kinetically for 10-15 minutes using a plate reader (Excitation: ~535 nm, Emission: ~587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data using a non-linear regression to determine the IC₅₀ value.[11][12][13]
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This assay assesses the compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity.
-
Objective: To determine the IC₅₀ of the test compound on a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting percent viability versus log[concentration].[14][15]
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the compound's ability to inhibit a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Objective: To determine the IC₅₀ of the test compound against a target kinase (e.g., BRAF, EGFR, VEGFR2).
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer
-
ATP
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine or a target-specific inhibitor)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
-
Methodology:
-
Kinase Reaction Setup: In a white plate, combine the kinase, its specific substrate, and serial dilutions of the test compound or controls in the kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a set time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase, which is proportional to the amount of remaining ATP.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: A higher luminescent signal corresponds to less ATP consumption and therefore greater kinase inhibition. Calculate percent inhibition relative to controls and determine the IC₅₀ value.[16][17][18]
-
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery. Its synthesis is feasible through established chemical reactions, and its structural components suggest a strong potential for biological activity. The pyrazole core provides a validated anchor for inhibiting key enzyme families, while the bromophenol moiety may enhance potency and introduce unique pharmacological properties.
The experimental protocols detailed in this guide provide a clear and robust framework for the initial characterization of this compound's anti-inflammatory and anticancer potential. Positive results from these in vitro assays would warrant further investigation, including:
-
Selectivity Profiling: Assessing inhibition against a panel of kinases or COX-1 to determine specificity.
-
In-Cell Target Engagement Assays: Confirming that the compound interacts with its intended target within a cellular context.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of inflammation or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.
By systematically applying these validated methodologies, the scientific community can effectively unlock the therapeutic potential of this promising pyrazole derivative.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (PubMed) [Link]
-
Preparation and properties of some pyrazolyl ketones. (Journal of the Chemical Society C) [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (PMC) [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (Asian Journal of Chemistry) [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (KTU ePubl) [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (PMC) [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (Assay Genie) [Link]
-
Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (JoVE) [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (PMC) [Link]
-
COX2 Inhibitor Screening Assay Kit. (BPS Bioscience) [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature Experiments) [Link]
-
In vitro kinase assay. (Protocols.io) [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (Journal of Pharmaceutical Research International) [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC) [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (ACS Omega) [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (PMC) [Link]
-
Bromophenols in marine algae and their bioactivities. (PubMed) [Link]
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. (Journal of Applied Pharmaceutical Science) [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (PMC) [Link]
-
Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. (ResearchGate) [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. (The Pharma Innovation) [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (ACS Biochemistry) [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI) [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (ResearchGate) [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (Semantic Scholar) [Link]
-
Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (Iraqi National Journal of Chemistry) [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (PMC) [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (PubMed) [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (MDPI) [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. (PMC) [Link]
-
Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. (ResearchGate) [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (Organic Chemistry Portal) [Link]
-
Pyrazole synthesis. (Organic Chemistry Portal) [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (ResearchGate) [Link]
-
Kinase assays. (BMG LABTECH) [Link]
-
Friedel–Crafts reaction. (Wikipedia) [Link]
-
Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. (SciSpace) [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (Beilstein Journals) [Link]
-
A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. (RSC Publishing) [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (MDPI) [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (Bioorganic & Medicinal Chemistry Letters) [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Starting Materials for Pyrazole Ring Synthesis: A Technical Guide
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1][2][3][4] Its structural rigidity and capacity for hydrogen bonding make it an ideal bioisostere for amide or phenyl groups.
This guide moves beyond generic reaction lists to analyze the starting materials that dictate the efficiency, regioselectivity, and scalability of pyrazole synthesis. We categorize methodologies by the carbon/nitrogen sources, providing a decision matrix for researchers navigating complex substitution patterns.
Part 1: The 1,3-Dicarbonyl Platform (Knorr-Type Synthesis)
The condensation of 1,3-dicarbonyls with hydrazines (Knorr Synthesis) remains the industrial standard due to the accessibility of starting materials. However, the choice of dicarbonyl equivalent is critical for controlling regiochemistry.
Core Starting Materials
-
1,3-Diketones: The most direct precursors. Symmetrical diketones (e.g., acetylacetone) yield a single product. Unsymmetrical diketones pose regioselectivity challenges.
- -Keto Esters: Yield pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles.
-
1,3-Dielectrophile Surrogates:
- -Enaminones: Offer better regiocontrol than free diketones due to the differentiated electrophilicity of the carbonyl vs. the enamine carbon.
- -Alkynic Ketones: Serve as masked 1,3-dicarbonyls, often reacting under milder conditions.
Mechanistic Insight: The Regioselectivity Paradox
In the reaction between an unsymmetrical 1,3-diketone (
-
Electronic Control: The most nucleophilic nitrogen (usually the
terminus) attacks the most electrophilic carbonyl. -
Steric Control: The
attacks the less hindered carbonyl. -
Solvent Effect: Protic solvents often favor electronic control, while aprotic solvents can shift preference via hydrogen bonding.
Experimental Protocol: General Knorr Synthesis
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), HCl (cat).
-
Procedure:
-
Dissolve acetylacetone in ethanol in a round-bottom flask.
-
Add phenylhydrazine dropwise at room temperature (Exothermic reaction).
-
Add 2-3 drops of conc. HCl.
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to RT. If precipitate forms, filter. If not, evaporate solvent and recrystallize from ethanol/water.
-
Part 2: The Alkyne & Diazo Platform (1,3-Dipolar Cycloaddition)
When 1,3-dicarbonyls are unstable or unavailable, [3+2] cycloaddition offers a convergent route, particularly for 3,4,5-trisubstituted pyrazoles.
Core Starting Materials
-
Alkynes: Act as the dipolarophile. Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) react fastest.
-
Nitrilimines: Generated in situ from hydrazonyl halides, these react with alkynes to form pyrazoles directly, bypassing the aromatization step required for some other dipoles.
Technical Nuance: "Click" Chemistry & Safety
While thermal cycloaddition is effective, it often yields regioisomeric mixtures.
-
Copper(I) Catalysis (CuAAC): strictly yields 1,4-disubstituted triazoles, not pyrazoles.
-
Ruthenium or Silver Catalysis: Can direct regioselectivity in pyrazole synthesis from alkynes and diazo compounds.
Part 3: The Michael Acceptor Platform ( -Unsaturated Systems)
This route is essential when the target pyrazole requires specific aryl substitution patterns derived from chalcones.
Core Starting Materials
-
Chalcones (1,3-Diaryl-2-propen-1-ones): Easily synthesized via Claisen-Schmidt condensation of acetophenones and benzaldehydes.
-
Hydrazine Hydrate: The nitrogen source.
The Oxidation Requirement
Reaction of chalcones with hydrazine yields pyrazolines (dihydro-pyrazoles). To obtain the aromatic pyrazole, an oxidative step is mandatory.
-
Common Oxidants:
, DDQ, MnO , or aerobic oxidation. -
One-Pot Protocol: Many modern protocols use
in DMSO to drive cyclization and oxidation simultaneously.
Part 4: Case Study - Celecoxib Synthesis
This industrial workflow demonstrates the strategic selection of starting materials to ensure the correct placement of the sulfonamide and trifluoromethyl groups.
Retrosynthetic Logic:
-
Target: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.
-
Key Bond Disconnection: N1-C5 and N2-C3.
-
Starting Materials:
Visualization: Celecoxib Industrial Workflow
Figure 1: Industrial synthesis pathway for Celecoxib, highlighting the convergence of Claisen condensation and Knorr cyclization.[1]
Part 5: Decision Matrix & Comparative Analysis
Selection of Starting Materials
Use this logic flow to determine the optimal synthetic route based on your target substitution.
Figure 2: Decision tree for selecting synthetic methodology based on structural requirements.
Comparative Data Table
| Methodology | Primary Starting Materials | Key Advantage | Key Limitation | Regiocontrol |
| Knorr Synthesis | 1,3-Diketones + Hydrazines | Scalable, simple, high yield. | Regioselectivity with unsymmetrical ketones. | Moderate (Conditions dependent) |
| Dipolar Cycloaddition | Diazo compounds + Alkynes | Convergent, tolerates sensitive groups. | Safety hazards (Diazo), often requires catalyst. | High (Steric/Electronic control) |
| Chalcone Route | Enones + Hydrazines | Access to 3,5-diaryl pyrazoles.[15] | Requires oxidation step (extra step).[13] | High (Dictated by enone structure) |
| Multicomponent | Aldehydes, Nitriles, Hydrazine | High atom economy, diversity. | Can lead to fused byproducts (e.g., pyranopyrazoles). | Variable |
References
-
Knorr Pyrazole Synthesis Mechanism & Regioselectivity
- Source: Name-Reaction.com / J&K Scientific
-
URL:[Link]
-
Synthesis of Celecoxib Deriv
- Source: N
-
URL:[Link]
-
Recent Advances in Multicomponent Synthesis of Pyrazoles
- Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry
-
URL:[Link]
-
Synthesis of Pyrazoles through C
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
- Source: MDPI Molecules
-
URL:[Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendant Scaffold: Unlocking the Biological Potential of Novel Pyrazole Derivatives
An In-depth Technical Guide:
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and unique physicochemical properties have enabled the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] This guide provides an in-depth exploration of the biological potential of novel pyrazole derivatives, moving beyond a simple catalog of activities. We will dissect the core mechanisms of action, provide validated, step-by-step experimental protocols for their evaluation, and present a curated showcase of quantitative data from recent studies. This document is designed to serve as a practical and authoritative resource for researchers aiming to design, synthesize, and validate the next generation of pyrazole-based therapeutic agents.
The Versatility of the Pyrazole Core: A Spectrum of Biological Activity
The unique electronic configuration of the pyrazole ring allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2] This has led to the discovery of pyrazole derivatives with a remarkable range of pharmacological effects. While the full spectrum is extensive, three areas have emerged as particularly prominent fields of research: anticancer, anti-inflammatory, and antimicrobial activities.[3][4]
-
Anticancer Activity: Pyrazole derivatives have demonstrated potent cytotoxicity against a multitude of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][5][6] Their mechanisms are multifaceted, ranging from the inhibition of key signaling kinases like CDK2 to the disruption of tubulin polymerization and the induction of programmed cell death (apoptosis).[7][8]
-
Anti-inflammatory Effects: The most celebrated application of pyrazoles is in inflammation modulation. Many derivatives function as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation.[1][9] This selectivity provides a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects.[10]
-
Antimicrobial Potential: The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrazole derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens, making them a promising scaffold for the development of novel anti-infectives.[11][12]
Core Mechanisms of Action: A Deeper Dive
A sophisticated understanding of mechanism is critical for rational drug design. Pyrazole derivatives exert their effects through elegant interactions with key biological machinery.
Anti-inflammatory Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. While the COX-1 isoform is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, the COX-2 isoform is induced at sites of inflammation.[13] The therapeutic goal is to selectively inhibit COX-2.
The key to the selectivity of many pyrazole-based inhibitors lies in their ability to exploit a structural difference between the two enzyme isoforms. The active site of COX-2 features a larger, more accommodating hydrophobic side pocket compared to COX-1. The specific arrangement of phenyl and substituted phenyl groups on the pyrazole scaffold allows these molecules to fit snugly into the COX-2 active site, including this side pocket, forming stable interactions with key amino acid residues such as Arg120 and Tyr355.[14] This binding orientation blocks the entry of the natural substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins.
Caption: COX-independent apoptosis signaling pathway induced by pyrazole derivatives.
A Researcher's Guide to Biological Evaluation
Validating the biological potential of novel pyrazole derivatives requires robust and reproducible experimental protocols. The following section provides detailed, self-validating methodologies for key assays.
General Experimental Workflow
A logical progression from in vitro to in vivo testing is crucial for efficiently evaluating novel compounds. The workflow typically begins with broad screening against cell lines or enzymes, followed by more detailed mechanistic studies and finally, validation in a living organism.
Caption: Standard workflow for the biological evaluation of novel pyrazole derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [15] Materials:
-
Test pyrazole derivatives (dissolved in DMSO, stock solution at 10-20 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. * Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Appropriate cancer cell line (e.g., MCF-7, A549) and complete culture medium.
-
Sterile 96-well flat-bottom plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion. [16]2. Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. [17]4. MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [15]5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals. [18]6. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [15]8. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol describes a fluorometric or colorimetric assay to determine the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Fluorometric probe (e.g., ADHP) or colorimetric probe (e.g., TMPD). [19]* Test pyrazole derivatives and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well black or clear opaque microplate.
-
Fluorescence or absorbance plate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., from a commercial kit like Cayman Chemical Item 760111 or Sigma-Aldrich MAK175). [19][20]Prepare serial dilutions of the test compounds and Celecoxib in assay buffer.
-
Plate Setup: To the appropriate wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds, Celecoxib (inhibitor control), or vehicle (enzyme control) to the respective wells. [20]4. Pre-incubation: Incubate the plate for 15 minutes at room temperature (25°C) to allow the inhibitors to bind to the enzyme. [13]5. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Kinetic Reading: Immediately begin reading the plate in kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm for fluorometric) or absorbance (e.g., 590 nm for colorimetric). [19][20]7. Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [21] Materials:
-
Test pyrazole derivatives.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). [22]* Sterile 96-well microtiter plates.
-
Standard antibiotics (e.g., Gentamicin, Fluconazole) as positive controls.
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [23]2. Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of a 2x concentrated stock of your test compound, resulting in a 1x concentration. [24]3. Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. [24]This creates a range of decreasing concentrations. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [25]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [21]
Data Showcase: Potency of Novel Pyrazole Derivatives
The following tables summarize quantitative data from recent primary literature, showcasing the potential of novel pyrazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Selected Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 5b | K562 (Leukemia) | MTT | 0.021 | [7][26] |
| 5b | A549 (Lung) | MTT | 0.69 | [7][26] |
| 7d | MCF-7 (Breast) | MTT | 42.6 | [5] |
| 9e | PACA2 (Pancreatic) | MTT | 27.6 | [5] |
| 6b | HNO-97 (Head & Neck) | Cytotoxicity | 10.0 | [3] |
| 6d | HNO-97 (Head & Neck) | Cytotoxicity | 10.56 | [3] |
| 7a | HepG2 (Liver) | MTT | 6.1 | [6] |
| 7b | HepG2 (Liver) | MTT | 7.9 | [6] |
| Compound 11 | A2780 (Ovarian) | Antiproliferative | 0.01 | [2] |
| Compound 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 | [2] |
| Compound 6 | MCF-7 (Breast) | Cytotoxicity | 0.46 | [8] |
| Compound 11 | CDK2 Enzyme | Inhibition | 0.45 | [8] |
Table 2: Anti-inflammatory Activity of Selected Novel Pyrazole Derivatives
| Compound ID | Target/Model | Assay Type | IC₅₀ (µM) / % Inhibition | Reference |
| 5f | COX-2 | In Vitro Enzyme Assay | 1.50 | [1] |
| 6f | COX-2 | In Vitro Enzyme Assay | 1.15 | [1] |
| 5f | COX-1 | In Vitro Enzyme Assay | 23.51 | [1] |
| 6f | COX-1 | In Vitro Enzyme Assay | 15.62 | [1] |
| 2d | Carrageenan Paw Edema | In Vivo | 65% Inhibition | [9] |
| 2e | Carrageenan Paw Edema | In Vivo | 62% Inhibition | [9] |
| 6i | Carrageenan Paw Edema | In Vivo | 42.41% Inhibition | [27] |
Table 3: Antimicrobial Activity of Selected Novel Pyrazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 21a | Staphylococcus aureus | 62.5 | [12] |
| 21a | Aspergillus niger | 125 | [12] |
| Compound 5 | S. epidermidis | 64-128 | [28] |
| Compound 9 | S. aureus | 32-64 | [28] |
| Compound 4 | E. coli | 125 | [29] |
| Compound 5 | S. aureus | 125 | [29] |
| Compound 7 | B. subtilis | 250 | [29] |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, demonstrating vast therapeutic potential. The insights into their mechanisms of action, particularly the dual COX-2 inhibitory and COX-independent pro-apoptotic activities, highlight a path toward developing agents with combined anti-inflammatory and anticancer properties. The future of pyrazole research lies in the rational design of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The integration of computational methods, such as molecular docking and QSAR studies, with high-throughput synthesis and screening will undoubtedly accelerate the journey of novel pyrazole derivatives from the laboratory bench to clinical application. The protocols and data presented in this guide offer a robust framework for researchers to contribute to this exciting and impactful field.
References
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (2023). Arhiv za farmaciju. Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules. Retrieved from [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). Scientific Reports. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2013). Molecules. Retrieved from [Link]
-
Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. (2022). ProQuest. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. (2021). DergiPark. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2023). Heliyon. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). PubMed. Retrieved from [Link]
-
Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition. (2021). RSC Advances. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). Molecules. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2014). ResearchGate. Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. Retrieved from [Link]
-
Minimum inhibition concentration (MIC) of pyrazoline derivatives and standard drugs (gentamicin and tetracycline) (unit, lg/mL). (2018). ResearchGate. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
4,5-dihydro-1h-pyrazole-1-carbaldehyde: synthesis, anti- inflammatory activity and. (2017). Sciforum. Retrieved from [Link]
-
Targeting apoptosis pathways by Celecoxib in cancer. (2011). Cancer Letters. Retrieved from [Link]
-
Celecoxib inhibits mitochondrial O2 consumption, promoting ROS dependent death of murine and human metastatic cancer cells via the apoptotic signalling pathway. (2018). Biochemical Pharmacology. Retrieved from [Link]
-
Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). PubMed. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2001). Methods in Molecular Biology. Retrieved from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Molecules. Retrieved from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biomarkers. Retrieved from [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. protocols.io [protocols.io]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbeonline.com [microbeonline.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. youtube.com [youtube.com]
- 26. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3] The unique electronic and steric features of the pyrazole core allow it to serve as a versatile framework for the design of potent and selective ligands for a wide array of biological targets.[1] This guide provides an in-depth exploration of the discovery, synthesis, and application of the pyrazole scaffold in drug development, with a focus on the underlying chemical principles and mechanistic insights that have driven its success.
Physicochemical Properties and Their Implications in Drug Design
Pyrazole is an aromatic heterocycle with a six-π-electron system.[1] The presence of two nitrogen atoms imparts distinct properties: one nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can function as a hydrogen bond acceptor.[3] This dual hydrogen bonding capability allows for diverse and specific interactions with biological macromolecules. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a desirable characteristic for drug candidates.[4] The ability to readily functionalize the pyrazole ring at multiple positions provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.[5]
A Spectrum of Biological Activities
The pyrazole scaffold is a key constituent in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic agents.[6][7] This broad spectrum of activity stems from the ability of pyrazole derivatives to interact with a diverse set of biological targets, including enzymes and receptors.[8] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the anti-obesity drug Rimonabant.[7][9]
Part 2: Synthesis of the Pyrazole Core: Strategies and Protocols
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with a variety of reliable methods available for its synthesis.
Classical Synthetic Routes: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone for the preparation of pyrazoles.[3][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[3][5]
Causality Behind Experimental Choices: The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the regioselectivity of the reaction when unsymmetrical 1,3-dicarbonyl compounds are used.[6] Acid catalysis facilitates the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of 3-phenyl-5-methyl-1H-pyrazole from benzoylacetone and hydrazine hydrate.
Materials:
-
Benzoylacetone (1,3-diphenyl-1,3-propanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve benzoylacetone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 3-phenyl-5-methyl-1H-pyrazole.
Visualization of the Knorr Pyrazole Synthesis Workflow
Caption: Synthetic workflow for Celecoxib.
Part 3: Pyrazole in Action: Case Studies of Marketed Drugs
The therapeutic success of pyrazole-based drugs can be best understood by examining the specific interactions of these molecules with their biological targets.
Case Study 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [1][9]This selectivity is crucial as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. [10] Mechanism of Action: Inhibition of Prostaglandin Synthesis
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. [11]The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever. [11][12]Celecoxib's chemical structure allows it to fit into the active site of the COX-2 enzyme, which is larger than that of COX-1, thereby blocking the synthesis of pro-inflammatory prostaglandins. [9]The sulfonamide side chain of celecoxib is a key feature that provides its selectivity for COX-2. [1] Visualization of the Celecoxib Signaling Pathway
Caption: Celecoxib's inhibition of the COX-2 pathway.
Structure-Activity Relationship (SAR) of Celecoxib Analogs
The SAR of Celecoxib and its analogs reveals the critical structural features required for potent and selective COX-2 inhibition.
| Modification | Position | Effect on Activity | Reference |
| Sulfonamide (-SO2NH2) | Phenyl ring at N1 | Essential for COX-2 selectivity | [13] |
| Trifluoromethyl (-CF3) | Pyrazole ring at C3 | Contributes to potency | [10] |
| Methyl group on p-tolyl | Phenyl ring at C5 | Can be modified with some retention of activity | [14] |
| Replacement of p-tolyl group | Phenyl ring at C5 | Generally leads to decreased activity | [15] |
Case Study 2: Ruxolitinib - A JAK Kinase Inhibitor
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. [16]These enzymes are crucial components of the JAK-STAT signaling pathway, which plays a central role in immune responses and hematopoiesis. [2]Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. [7] Mechanism of Action: Targeting the JAK-STAT Pathway
Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs. [17]Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. [17]Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and cell proliferation. [8]Ruxolitinib, by inhibiting JAK1 and JAK2, blocks this signaling cascade, thereby reducing the production of pro-inflammatory cytokines and inhibiting the proliferation of malignant cells. [17] Visualization of the Ruxolitinib (JAK-STAT) Signaling Pathway
Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.
Key SAR Insights for Pyrazole-Based JAK Inhibitors
The pyrazole scaffold is a common feature in many JAK inhibitors. [16]SAR studies have shown that the pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. [18]Substitutions on the pyrazole ring and appended groups are crucial for achieving selectivity among the different JAK isoforms. [7][18]For instance, in some series of pyrazole-based JAK inhibitors, modifications at the R1 position of the pyrazole ring did not significantly impact JAK inhibition, suggesting that this position is not critical for direct interaction with the kinase. [7]
Part 4: The Pyrazole Scaffold in Modern Drug Discovery
The continued success of pyrazole-containing drugs has solidified its status as a valuable scaffold in the drug discovery pipeline. [3] Selected FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area | Target |
| Celecoxib | Anti-inflammatory | COX-2 |
| Ruxolitinib | Oncology, Hematology | JAK1, JAK2 |
| Crizotinib | Oncology | ALK, ROS1, c-MET |
| Encorafenib | Oncology | BRAF |
| Erdafitinib | Oncology | FGFR |
| Pralsetinib | Oncology | RET |
| Avapritinib | Oncology | KIT, PDGFRA |
| Asciminib | Oncology | BCR-ABL1 |
| Pirtobrutinib | Oncology | BTK |
This table is not exhaustive but highlights the diverse applications of the pyrazole scaffold. [1][19]
Future Perspectives
The synthetic tractability and favorable physicochemical properties of the pyrazole scaffold ensure its continued importance in drug discovery. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity and novel mechanisms of action. The application of computational methods, such as structure-based drug design and virtual screening, will further accelerate the discovery of new pyrazole-based therapeutics for a wide range of diseases. [5]
Part 5: References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). PMC - NIH. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). PMC - NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). ScienceDirect. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Schematic representation of intact and altered JAK-STAT pathways... (n.d.). ResearchGate. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
Pyrazole scaffolds: a promising frontier in drug discovery. (2026). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PMC. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
-
An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2011). ResearchGate. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online. [Link]
-
Synthesis method of celecoxib. (n.d.). Eureka | Patsnap. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PMC. [Link]
-
Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... (n.d.). ResearchGate. [Link]
-
Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and... (n.d.). ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
-
Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). PMC. [Link]
-
Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2025). ResearchGate. [Link]
-
US10562904B2 - Synthesis process of ruxolitinib. (n.d.). Google Patents.
-
WO/2017/114461 SYNTHESIS PROCESS OF RUXOLITINIB. (2017). WIPO Patentscope. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. (2014). PubMed. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. brieflands.com [brieflands.com]
- 16. mdpi.com [mdpi.com]
- 17. PathWhiz [pathbank.org]
- 18. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthetic Utility of (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
[1][2][3]
Introduction & Molecule Profile[1][2][3][4][5]
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone (CAS: 68287-72-9), herein referred to as BPPK , is a privileged scaffold in medicinal chemistry.[1][2] It combines a 2-hydroxybenzophenone-like core with a pharmacologically active pyrazole moiety .[1][2]
This structure serves as a "lynchpin intermediate" for two major classes of therapeutic agents:[2]
-
Thrombopoietin (TPO) Receptor Agonists: The keto-group is the electrophilic site for condensation with hydrazines to form metal-chelating hydrazones, a mechanism of action shared by drugs like Eltrombopag.[1][2]
-
Kinase Inhibitors & Fluorescent Probes: The 5-bromo substituent allows for late-stage diversification via Suzuki-Miyaura cross-coupling, while the 2-hydroxy-phenyl ketone motif exhibits Excited-State Intramolecular Proton Transfer (ESIPT), useful for designing fluorescent biological probes.[1][2]
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₁₆H₁₁BrN₂O₂ |
| Molecular Weight | 343.18 g/mol |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |
| Melting Point | 143–148 °C |
| Stability | Stable under ambient conditions; Light sensitive (store in amber vials) due to ESIPT potential.[1][2] |
Core Application: Synthesis of Hydrazone-Based Metal Chelators
The primary pharmaceutical application of BPPK is the synthesis of hydrazone ligands.[2] These ligands mimic the metal-chelating domain of TPO receptor agonists.[2] The reaction involves the condensation of the ketone carbonyl with a substituted hydrazine.[2][3]
Mechanism of Action
The resulting hydrazone possesses a tridentate binding site (N-N-O) capable of chelating Zn²⁺ or Mg²⁺ ions.[1][2] This chelation is often required for the drug to bind to the transmembrane domain of the target receptor.[2]
Experimental Protocol: Acid-Catalyzed Condensation
Objective: Synthesis of (Z)-1-(5-bromo-2-hydroxyphenyl)-1-(1-phenyl-1H-pyrazol-4-yl)methanone substituted hydrazone.
Reagents:
Workflow:
-
Dissolution: Charge a round-bottom flask with BPPK (1.0 g, 2.91 mmol) and Ethanol (15 mL). Heat to 50°C to ensure complete dissolution.[1][2]
-
Activation: Add Glacial Acetic Acid (10 µL). Stir for 5 minutes.
-
Addition: Add the substituted hydrazine (3.20 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1][2] The starting ketone spot (
) should disappear.[1][2] -
Work-up: Cool the mixture to room temperature, then to 0°C in an ice bath. The product typically precipitates as a colored solid (yellow/orange).[1][2]
-
Purification: Filter the precipitate. Wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL).[1][2] Dry under vacuum at 45°C.[1][2]
Expert Insight: If the hydrazine is available as a hydrochloride salt, add Sodium Acetate (1.1 eq) to the reaction mixture to buffer the solution and liberate the free hydrazine nucleophile.[1][2]
Secondary Application: Late-Stage Diversification (Suzuki Coupling)
The bromine atom at the 5-position is a strategic "handle" for extending the carbon skeleton.[1][2] This is critical for Structure-Activity Relationship (SAR) studies to optimize lipophilicity or target binding.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Coupling BPPK with an Aryl Boronic Acid.[1][2]
Challenge: The free phenolic hydroxyl group can poison Palladium catalysts or undergo competitive side reactions.[1][2] Solution: Use a base system that promotes the coupling without requiring prior protection of the phenol, or use a specific catalyst system (Pd(dppf)Cl₂).[1][2]
Reagents:
Workflow:
-
Degassing: In a microwave vial or pressure tube, combine BPPK (200 mg), Aryl Boronic Acid, and K₂CO₃. Suspend in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).[1][2]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM complex rapidly under Argon flow.[1][2] Seal the vessel.
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Extraction: Dilute with EtOAc (20 mL) and Water (20 mL). Acidify the aqueous layer slightly with 1M HCl to pH 6 (to ensure the phenol is protonated for extraction).[1][2] Extract the aqueous layer with EtOAc.[1][2][3]
-
Purification: The crude product is usually purified via Flash Column Chromatography (SiO₂, Gradient 0–40% EtOAc/Hexanes).[1][2]
Visualizing the Synthetic Pathway
Figure 1: Divergent synthetic utility of BPPK. Pathway A targets metal-chelating drugs; Pathway B targets structural elaboration.[1][2]
Analytical Quality Control (QC)[2][3]
To ensure the integrity of the intermediate and the success of downstream reactions, the following QC parameters are recommended.
HPLC Method (Purity Check)[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 330 nm (conjugated ketone).[1][2]
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation (Structural Confirmation)[2][3][5]
-
¹H NMR (DMSO-d₆):
-
Phenolic OH: Look for a broad singlet downfield (
10.0–12.0 ppm).[1][2] Its presence confirms the phenol is intact.[1][2] -
Pyrazole Proton: A characteristic singlet for the pyrazole C-H usually appears around
8.5–9.0 ppm.[1][2] -
Reaction Success (Hydrazone): In the product, the Carbonyl Carbon signal (
~185 ppm in ¹³C NMR) should disappear, replaced by the C=N signal ( ~150–160 ppm).[1][2]
-
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2]
-
Handling: Use a dust mask (N95) and nitrile gloves.[1][2] The compound is a substituted phenol and may exhibit weak acidity.[1][2]
-
Storage: Store at 2–8°C. Protect from light. The compound may degrade if exposed to strong oxidizers.[1][2]
References
-
Vertex AI Search. (2026).[1][2] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. 3[1][2]
-
Chem-Impex. (2026).[1][2] this compound Product Page. Chem-Impex International.[1][2] 4[1][2]
-
Santa Cruz Biotechnology. (2026).[1][2] this compound Data Sheet. SCBT. 5
-
Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. Frontiers Media.[1][2] 2
-
Royal Society of Chemistry. (2017).[1][2] Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. 6[1][2]
Sources
- 1. PubChemLite - this compound (C16H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for One-Pot Multicomponent Synthesis of Bioactive Pyrazoles
Introduction: The Strategic Advantage of Pyrazoles and Multicomomponent Reactions in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Pyrazole derivatives are integral to drugs with analgesic, anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5][6][7] The commercial success of drugs like Celecoxib (an anti-inflammatory), and the vast therapeutic potential of this heterocyclic system, drives the continuous development of novel and efficient synthetic methodologies.[3][4]
Traditionally, the synthesis of complex molecules like pyrazole derivatives involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. Multicomponent reactions (MCRs) present a paradigm shift in synthetic strategy.[8][9][10] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex products in a highly efficient, atom-economical, and environmentally friendly manner.[1][8] This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and purification steps.[11][12][13] This guide provides detailed protocols and insights into one-pot MCRs for the synthesis of bioactive pyrazoles, designed for researchers and scientists in drug development.
Core Principles of One-Pot Pyrazole Synthesis
The most classic and versatile approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[14][15][16] MCRs cleverly build upon this principle by generating the necessary precursors in situ or by orchestrating a cascade of reactions that culminate in the formation of the pyrazole ring and its subsequent functionalization.
A common strategy involves the Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition and subsequent cyclization with hydrazine.[1][14] The choice of starting materials, catalyst, and reaction conditions dictates the substitution pattern and the ultimate biological activity of the resulting pyrazole derivatives.
Protocol 1: Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles
This protocol details a highly efficient, one-pot, four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with significant biological activities, including antimicrobial and anticancer properties.[1][17][18][19] This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Rationale for Component Selection
-
Aromatic Aldehydes: Provide structural diversity to the final molecule. Electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the biological activity of the synthesized compound.
-
Malononitrile: A highly reactive active methylene compound that readily participates in Knoevenagel condensation. The nitrile group is a key functionality in many bioactive molecules.
-
Ethyl Acetoacetate: Serves as the 1,3-dicarbonyl equivalent. It first reacts with hydrazine hydrate to form a pyrazolone intermediate in situ.
-
Hydrazine Hydrate: The source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring.
-
Catalyst (e.g., L-proline, piperidine, or an ionic liquid): A mild base is often used to facilitate the Knoevenagel condensation and subsequent cyclization steps. Green catalysts are increasingly favored to enhance the environmental friendliness of the synthesis.[1][20]
Reaction Mechanism Workflow
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 5 mL of ethanol.
-
Addition of Hydrazine: To the stirred mixture, add hydrazine hydrate (1.2 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., L-proline, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80°C) for the time specified by monitoring with Thin Layer Chromatography (TLC).[1] Microwave irradiation can significantly shorten the reaction time.[20][21][22]
-
Workup and Purification: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from ethanol or by column chromatography.
Data Summary
| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Bioactivity Ref. |
| 1 | Benzaldehyde | Piperidine | Ethanol, RT | 20 min | 93 | Antibacterial[1] |
| 2 | 4-Chlorobenzaldehyde | Taurine | Water, 80°C | 2 h | 92 | Antimicrobial[1] |
| 3 | 4-Nitrobenzaldehyde | [Bmim]FeCl4 | 80°C | 2-3 h | 88 | Anticancer[1] |
| 4 | Indole-3-carbaldehyde | L-tyrosine | H2O-Ethanol, MW | 5-6 min | 90+ | Anti-inflammatory[20] |
Protocol 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines a one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles, which are valuable scaffolds in drug discovery, particularly for anti-inflammatory and analgesic agents.[4] This reaction proceeds through an initial Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with a hydrazine.[23]
Rationale for Component Selection
-
Aromatic Ketones (e.g., Acetophenone): Forms the backbone of the resulting pyrazole.
-
Aromatic Aldehydes: Introduces substitution at the 5-position of the pyrazole ring.
-
Hydrazine Derivatives (e.g., Phenylhydrazine): Determines the substituent at the N1 position of the pyrazole ring. Using different hydrazine derivatives allows for facile diversification.
-
Catalyst (e.g., Nickel-based heterogeneous catalyst, NaOH): A catalyst is often required for both the initial condensation and the subsequent cyclization. Heterogeneous catalysts offer the advantage of easy separation and recyclability.[24][25]
Reaction Mechanism Workflow
Caption: Workflow for the three-component synthesis of 1,3,5-trisubstituted pyrazoles.
Detailed Experimental Protocol (using a heterogeneous catalyst)
-
Reaction Setup: In a round-bottom flask, suspend the heterogeneous nickel-based catalyst (10 mol%) in ethanol (10 mL).[24][25]
-
Initial Condensation: Add the aromatic ketone (0.1 mol) and the hydrazine derivative (0.1 mol) to the flask. Stir the mixture for 30 minutes at room temperature.[24][25]
-
Aldehyde Addition: Add the aromatic aldehyde dropwise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for approximately 3 hours, monitoring the reaction progress by TLC.[24][25]
-
Workup and Purification: After the reaction is complete, filter off the catalyst. The catalyst can be washed, dried, and reused. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by washing with water and toluene, followed by recrystallization from methanol or purification via column chromatography.[25]
Data Summary
| Entry | Ketone | Aldehyde | Hydrazine | Catalyst | Yield (%) | Bioactivity Ref. |
| 1 | Acetophenone | Benzaldehyde | Hydrazine Hydrate | Ni-based | 90 | Anti-inflammatory[24] |
| 2 | 4-Methylacetophenone | 4-Chlorobenzaldehyde | Phenylhydrazine | Ni-based | 85 | Analgesic[4][24] |
| 3 | Acetophenone | 4-Methoxybenzaldehyde | Hydrazine Hydrate | Ni-based | 92 | Antimicrobial[2][24] |
| 4 | 4-Bromoacetophenone | Benzaldehyde | Phenylhydrazine | Ni-based | 88 | Anticancer[6][24] |
Conclusion and Future Perspectives
One-pot multicomponent reactions represent a powerful and elegant strategy for the synthesis of bioactive pyrazole derivatives.[1][8] These methods offer significant advantages in terms of efficiency, atom economy, and environmental impact, making them highly attractive for applications in drug discovery and development.[11][12] The continued exploration of novel MCRs, the development of more efficient and recyclable catalysts, and the application of green reaction conditions such as microwave and ultrasound irradiation will undoubtedly expand the accessible chemical space of bioactive pyrazoles and accelerate the discovery of new therapeutic agents.[20][21][22]
References
-
Guzmán, A., & Valverde, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. (n.d.). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]
-
Rapid Synthesis of Pyrano[2,3-c]pyrazoles. (n.d.). Scribd. [Link]
-
Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Schröder, J., & D’Souza, D. M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1834-1877. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]
-
Kumar, V., & Aggarwal, M. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2774-2784. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]
-
dos Santos, J. H. S., et al. (2021). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 17, 245-253. [Link]
-
A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. (2025). ResearchGate. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
-
Celli, A., et al. (2011). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 16(9), 7316-7327. [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Wiley Online Library. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). ResearchGate. [Link]
-
Proposed reaction mechanism of one-pot synthesis of pyrazoline. (n.d.). ResearchGate. [Link]
-
Multicomponent synthesis of heterocyclic compounds. (2020). ResearchGate. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). ResearchGate. [Link]
-
Small Heterocycles in Multicomponent Reactions. (2014). ACS Publications. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]
-
Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. (2013). RSC Publishing. [Link]
-
One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. (2020). ACS Publications. [Link]
-
Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. (2024). Journal of Synthetic Chemistry. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Semantic Scholar. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). ACS Omega. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). National Center for Biotechnology Information. [Link]
-
Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Atlantis Press. [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. [Link]
- Preparation of pyrazoles. (n.d.).
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. atlantis-press.com [atlantis-press.com]
- 20. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Application Note: Mechanistic Characterization of Pyrazole-Based Ligands in Enzyme Kinetics
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor) [1]. Its ubiquity stems from its unique capacity to act simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), allowing it to mimic peptide bonds or coordinate with metal cofactors (e.g.,
However, the efficacy of pyrazole ligands is frequently obscured by annular tautomerism (
Part 1: The Tautomerism Challenge in Rational Design
Before initiating wet-lab protocols, it is critical to understand that pyrazoles are not static. In solution, unsubstituted pyrazoles undergo rapid proton migration between N1 and N2.
-
The Problem: An enzyme active site usually selects one specific tautomer. If your ligand exists predominantly in the non-binding tautomer in solution, the apparent affinity (
) will be penalized by the energy cost of the tautomeric shift [3]. -
The Solution: Design 3,5-disubstituted pyrazoles or N-methylated derivatives to "lock" the tautomeric state, reducing the entropic penalty upon binding.
Diagram 1: Pyrazole Interaction Mechanism & Tautomerism
Caption: Logic flow of pyrazole tautomer selection by enzyme active sites, leading to H-bond or metal coordination.
Part 2: Kinetic Characterization via SPR (Surface Plasmon Resonance)[1][2]
Standard kinase assays (ADP-Glo/FRET) provide endpoint data (
Protocol: Small Molecule Kinetics with Solvent Correction
Objective: Determine
Reagents:
-
Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged enzymes).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 5% DMSO (precisely matched).
Step-by-Step Workflow:
-
Ligand Solubility Check:
-
Dissolve pyrazole ligand to 10 mM in 100% DMSO.
-
Dilute to 200 µM in Running Buffer (final 5% DMSO). Check for precipitation (turbidity). Note: Pyrazoles are often hydrophobic; if precipitation occurs, lower concentration or add 1 mM
-cyclodextrin.
-
-
Enzyme Immobilization (The "Soft" Approach):
-
Do not over-crosslink. For kinetics, target a low
(30–50 RU) to prevent mass transport limitations. -
Use amine coupling (EDC/NHS) at pH 4.5–5.5.
-
-
Solvent Correction (CRITICAL):
-
Pyrazoles require DMSO, but DMSO causes massive bulk refractive index shifts.
-
Prepare a Solvent Correction Curve : Mix buffers to create 4.5%, 4.8%, 5.0%, 5.2%, and 5.5% DMSO solutions.
-
Inject these over the specific and reference surfaces before running samples. The software (e.g., Biacore Insight) uses this to normalize the baseline [4].
-
-
Multi-Cycle Kinetics:
-
Inject a concentration series (e.g., 0, 10, 30, 90, 270, 810 nM) of the pyrazole.
-
Association time: 60s. Dissociation time: 180s (longer if
is slow). -
Flow rate: High (60–100 µL/min) to minimize mass transport effects.
-
-
Data Analysis:
-
Fit to a 1:1 binding model.
-
Self-Validation Check: The
should be constant across concentrations. If increases with concentration, you have non-specific binding (common with hydrophobic pyrazoles).
-
Part 3: Thermodynamic Profiling (ITC)
While SPR gives kinetics, Isothermal Titration Calorimetry (ITC) reveals the quality of the bond. Pyrazoles often exhibit "Enthalpy-Entropy Compensation."
Protocol: Displacement ITC for High-Affinity Binders
Direct titration is difficult if the affinity is too high (
-
Pre-bound Complex: Incubate the enzyme (20 µM) with a weak, known binder (Ligand A,
µM) until saturation. -
Titration: Inject the high-affinity pyrazole (Ligand B) into the cell.
-
Result: The heat released is the sum of Ligand B binding and Ligand A dissociating.
-
Interpretation:
-
Enthalpy Driven (
): Indicates strong specific H-bonds (e.g., Pyrazole N2 to backbone NH). -
Entropy Driven (
): Indicates hydrophobic effect (displacement of ordered water from the pocket) [5].
-
Data Summary Table: Typical Pyrazole Signatures
| Parameter | Value Range | Structural Implication |
| Fast association suggests accessible pocket; slow suggests induced fit. | ||
| Slow off-rate correlates with deep burial of the pyrazole core. | ||
| -5 to -15 kcal/mol | High enthalpy gain confirms optimal H-bond geometry (N1/N2 alignment). | |
| -2 to +5 kcal/mol | Positive values indicate "conformational penalty" (tautomer shift cost). |
Part 4: Structural Validation Workflow
To definitively prove which tautomer binds, X-ray crystallography is required.
Key Consideration: When refining the crystal structure, do not assume the standard
-
Refinement: Manually test both
and models in the electron density map. -
Difference Map (
): Look for residual density near the nitrogen atoms. If the model places a proton where the enzyme has a hydrogen bond donor, a negative peak will appear. -
Metalloproteins: If the enzyme has a Zinc cofactor (e.g., MMPs, ADH), the pyrazole usually binds as the anion (deprotonated) or coordinates via N2 [6].
Diagram 2: Integrated Experimental Workflow
Caption: The iterative cycle of pyrazole ligand development, moving from computational design to structural confirmation.
References
-
Kumar, R., et al. (2023).[1][2] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Available at: [Link]
-
Finiuk, N., et al. (2022).[3] "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole." International Journal of Molecular Sciences. Available at: [Link]
-
Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Available at: [Link]
-
Cytiva. (2023). "Biacore systems in small molecule drug discovery." Cytiva Life Sciences. Available at: [Link]
-
Krimmer, S.G., et al. (2018). "Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations." Biochimica et Biophysica Acta. Available at: [Link]
-
Eklund, H., et al. (1982). "Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase." Biochemistry. Available at: [Link]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving peak overlap in 13C NMR of pyrazole tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of resolving peak overlap in the 13C NMR spectra of pyrazole tautomers. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Pyrazole Tautomerism
N-unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomeric forms through prototropic exchange.[1] This rapid interconversion on the NMR timescale often leads to broadened or averaged signals for the C3 and C5 carbons, complicating spectral interpretation and structural elucidation.[1][2] The position of this equilibrium is sensitive to a variety of factors including substituent effects, solvent, and temperature, making it a critical parameter to control and understand during analysis.[3] This guide will walk you through the most effective strategies to dissect these complex spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 13C NMR spectrum of a 3(5)-substituted pyrazole shows fewer signals than expected, and the peaks for the pyrazole ring carbons are broad. What is happening?
This is a classic sign of annular tautomerism where the proton on the nitrogen rapidly exchanges between N1 and N2. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[1] Consequently, the chemically distinct C3 and C5 carbons in the individual tautomers will appear as a single, often broad, signal. Similarly, the protons at these positions will also show an averaged signal in the 1H NMR spectrum.[4]
Q2: How can I resolve the averaged signals for the C3 and C5 carbons?
Resolving these signals is key to unambiguously characterizing your compound. The most effective method is to slow down the rate of proton exchange so that the NMR experiment can distinguish the two tautomers.
Primary Troubleshooting Step: Variable-Temperature (VT) NMR
Lowering the temperature of the NMR experiment is the most direct way to slow the tautomeric interconversion.[3][4] As the exchange rate decreases, you should observe the following changes in your 13C NMR spectrum:
-
Coalescence: The single broad peak will begin to broaden further as the temperature is lowered. The temperature at which the two resolved signals merge into a single broad peak is known as the coalescence temperature.
-
Resolution: As you continue to lower the temperature, the broad signal will resolve into two distinct, sharper signals, one for each of the C3 and C5 carbons of the two tautomers.[3][4]
-
Expert Insight: The temperature required to resolve the signals will depend on the energy barrier of the proton transfer. This can be influenced by the solvent and the electronic nature of the substituents on the pyrazole ring.
Q3: I've tried lowering the temperature, but the signals are still not fully resolved, or my compound is not soluble at low temperatures. What are my other options?
If VT-NMR is not feasible, several other powerful techniques can help you elucidate the structure.
Alternative Strategy 1: 2D NMR Spectroscopy
Two-dimensional NMR techniques are invaluable for assigning the structure of pyrazole tautomers, even with signal overlap.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[6] This will allow you to identify the C3-H3 and C5-H5 pairs for each tautomer if the proton signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over two to three bonds.[6] By observing the long-range couplings from a known proton (e.g., a substituent) to the pyrazole ring carbons, you can definitively assign C3 and C5 for each tautomer. For example, the protons of a substituent at the 3-position will show a strong correlation to C3 and a weaker correlation to C4 and C5.
Alternative Strategy 2: Solid-State NMR (CP/MAS)
In the solid state, the tautomeric equilibrium is typically "frozen," and only one tautomer is present in the crystal lattice.[1][7] A 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR experiment will, in most cases, show a single set of sharp signals corresponding to one tautomer, providing a clear picture of its structure in the solid phase.[7][8]
Q4: How does the choice of solvent affect the 13C NMR spectrum of my pyrazole?
The solvent plays a crucial role in influencing the tautomeric equilibrium and the rate of proton exchange.[1][9]
-
Polar/Protic Solvents (e.g., DMSO-d6, Methanol-d4): These solvents can form hydrogen bonds with the pyrazole nitrogens, which can stabilize one tautomer over the other and facilitate proton transfer, often leading to faster exchange rates.[1] Water, in particular, has been shown to lower the energy barrier for proton transfer.[1]
-
Nonpolar/Aprotic Solvents (e.g., CDCl3, Benzene-d6): In these solvents, pyrazoles may self-associate through hydrogen bonding.[3] The rate of exchange and the position of the equilibrium can be concentration-dependent.
Practical Tip: Acquiring spectra in both a polar and a nonpolar solvent can provide valuable information. A significant change in the chemical shifts or the resolution of signals between the two solvents is a strong indicator of tautomerism.
Q5: Can I predict which tautomer will be major and what the approximate 13C chemical shifts will be?
Yes, computational chemistry is a powerful predictive tool in this area.
-
Density Functional Theory (DFT) Calculations: Quantum-chemical calculations, such as those using the GIAO (Gauge-Invariant Atomic Orbital) method with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), can be used to:
By comparing the computationally predicted spectra with your experimental data, you can confidently assign the signals to the correct tautomers.
Experimental Protocols & Workflows
Protocol 1: Variable-Temperature (VT) 13C NMR
Objective: To resolve the signals of C3 and C5 by slowing the tautomeric exchange.
Methodology:
-
Sample Preparation: Prepare a sample of your pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) at a moderate concentration (~10-20 mg in 0.6 mL).
-
Initial Spectrum: Acquire a standard 13C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Cooling Sequence:
-
Decrease the temperature in increments of 10-20 K (e.g., to 278 K, 258 K, etc.).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before starting the acquisition.
-
Acquire a 13C NMR spectrum at each temperature step.
-
-
Data Analysis: Observe the changes in the chemical shifts and line shapes of the C3/C5 signals. Note the temperature at which coalescence occurs and the temperature at which two distinct signals are resolved.
Protocol 2: 2D NMR Analysis (HSQC & HMBC)
Objective: To assign the carbon and proton signals of each tautomer through one-bond and multiple-bond correlations.
Methodology:
-
Sample Preparation: A slightly more concentrated sample (~15-25 mg in 0.6 mL) is recommended for 2D NMR experiments to ensure good signal-to-noise.
-
Acquire 1H and 13C Spectra: Obtain standard 1D proton and carbon spectra to determine the spectral widths for the 2D experiments.
-
HSQC Experiment:
-
Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer).
-
Set the F2 (1H) and F1 (13C) spectral widths based on your 1D spectra.
-
Acquire the data. This experiment will show which protons are directly attached to which carbons.
-
-
HMBC Experiment:
-
Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).
-
Use the same spectral widths as the HSQC experiment.
-
Acquire the data. The HMBC spectrum will reveal correlations between protons and carbons separated by 2-4 bonds, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process when encountering peak overlap in the 13C NMR of a pyrazole.
Caption: Troubleshooting workflow for pyrazole 13C NMR.
The concept of pyrazole tautomerism is visualized below, showing the rapid proton exchange that leads to averaged NMR signals.
Caption: Pyrazole tautomerism leading to averaged NMR signals.
Data Summary Table
| Technique | Application | Expected Outcome |
| 13C NMR (Standard) | Initial analysis | Broad or single averaged signal for C3 and C5 due to rapid tautomeric exchange.[1][2] |
| Variable-Temperature (VT) NMR | Slowing tautomeric exchange | Resolution of the averaged signal into two distinct peaks for C3 and C5 at low temperatures.[3] |
| 2D HSQC NMR | C-H one-bond correlation | Identifies which proton is attached to which carbon, aiding in assignment.[5][6] |
| 2D HMBC NMR | C-H multiple-bond correlation | Crucial for assigning quaternary carbons and piecing together the structure of each tautomer.[4][6] |
| Solid-State (CP/MAS) NMR | Analysis of the solid form | A single set of sharp signals, as tautomerism is typically frozen in the crystal lattice.[7][8] |
| Computational (DFT) Prediction | Theoretical confirmation | Provides predicted chemical shifts for each tautomer, aiding in experimental data assignment.[11] |
References
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. Available at: [Link]
-
Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1401-1406. Available at: [Link]
-
Faure, R., et al. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(8), 707-711. Available at: [Link]
-
Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1-26. Available at: [Link]
-
Gao, H., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Physical Chemistry A, 117(20), 4234-4244. Available at: [Link]
-
Czaplicka, M. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4975. Available at: [Link]
-
Prieß, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2955. Available at: [Link]
-
Gomes, M. M. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Tetrahedron Letters, 56(23), 3049-3052. Available at: [Link]
-
Prieß, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]
-
Cabildo, P., et al. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. Available at: [Link]
-
Nikolova, R., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(21), 5036. Available at: [Link]
-
Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145. Available at: [Link]
-
Columbia University. NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors (PKIs) has revolutionized treatment in these areas.[3] Within the vast chemical space explored for PKIs, the pyrazole ring has emerged as a "privileged scaffold."[4][5] This five-membered heterocycle, with two adjacent nitrogen atoms, is synthetically accessible and possesses versatile physicochemical properties that make it an ideal framework for designing potent and selective inhibitors.[3][4]
Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[3] The pyrazole's success stems from its ability to act as a bioisostere for other aromatic rings, improving properties like metabolic stability and lipophilicity, and its capacity to form critical hydrogen bonds within the ATP-binding pocket of kinases.[4][6] The N-unsubstituted pyrazole can simultaneously donate and accept hydrogen bonds, while substitution at the N1 position modulates these interactions, providing a powerful tool for tuning binding affinity and selectivity.[4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors across several key kinase families, supported by experimental data and detailed protocols for their evaluation.
The Pyrazole Core: A Versatile Hinge-Binder
The primary mechanism by which most pyrazole-based inhibitors function is through competitive inhibition at the ATP binding site. The pyrazole ring itself often mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme.[5] This foundational interaction anchors the inhibitor, allowing substituents on the pyrazole ring to explore adjacent pockets, thereby dictating potency and selectivity.
Comparative SAR Analysis Across Kinase Families
The versatility of the pyrazole scaffold allows for its adaptation to target a wide array of kinases.[7][8] The following sections compare the SAR of pyrazole-based inhibitors for several therapeutically relevant kinase families.
Janus Kinases (JAKs)
JAKs are non-receptor tyrosine kinases crucial for cytokine signaling. Inhibitors of JAKs are used to treat myelofibrosis and rheumatoid arthritis. Ruxolitinib is a clinically approved JAK1/2 inhibitor featuring a pyrazole ring.[4]
-
Core Scaffold: Ruxolitinib contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. This core binds to the active DFG-in conformation of JAK1.[4]
-
N1-Substitution: The N1 position of the pyrazole is substituted with a propanenitrile group, which occupies a hydrophobic pocket and is crucial for potency.
-
C3-Substitution: The C3 position is attached to the pyrrolopyrimidine hinge-binding moiety.
-
SAR Insights: Docking studies reveal that the pyrazolo[1,5-a]pyrimidine core of other inhibitors can form a hydrogen bond with the backbone NH of Leu932 in JAK2.[7] Attempts to improve selectivity between JAK1 and JAK2 have focused on exploiting differences in nearby residues, such as Asp939 in JAK2 versus Glu966 in JAK1.[7] Bioisosteric replacement of the N-arylpyrazole moiety with pyridinyl analogues has been explored, but the pyrazole compounds generally remain more active.[7]
| Compound | Target(s) | IC50 (nM) | Key Structural Feature |
| Ruxolitinib | JAK1, JAK2 | ~3 (for both) | Pyrazole linked to pyrrolo[2,3-d]pyrimidine[4] |
| Compound 3i | JAK1, JAK2 | 14.7, 10.0 | Pyrazole-based androstene derivative[9] |
Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive oncology targets.[4]
-
Core Scaffold: The pyrazole template is prominent in both pan-Aurora and isoform-selective inhibitors.[4]
-
SAR Insights: In one series of Aurora A inhibitors, a nitro group on an appended phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[7] For the inhibitor Barasertib (AZD1152), X-ray crystallography shows the pyrazole-based structure occupying the interface between the small and large lobes of Aurora B.[7]
-
Bioisosteric Replacement: The development of the Akt inhibitor Afuresertib began with a thiophene-2-carboxamide derivative. Replacing a 2-aminopyrimidine fragment with a pyrazole ring significantly improved the effect, demonstrating the pyrazole's role as a potent bioisostere.[4]
| Compound | Target(s) | Cell-Free IC50 (µM) | Antiproliferative IC50 (µM) |
| Barasertib | Aurora B | - | (Data varies by cell line)[7] |
| Compound 6 | Aurora A | 0.16 | 0.39 (HCT116), 0.46 (MCF7)[7] |
| Tozasertib | Pan-Aurora | - | (Data varies by cell line)[4] |
Akt (Protein Kinase B)
Akt is a serine/threonine kinase central to the PI3K signaling pathway, which governs cell survival, growth, and proliferation.[4]
-
SAR Insights: For the inhibitor Afuresertib, the pyrazole moiety is critical, providing a single hydrogen bond to the kinase hinge region.[4] In a series of Akt1 inhibitors, constraining the flexible side chain of afuresertib into a rigid analogue (Compound 2) retained high potency (IC50 = 1.3 nM vs. 0.08 nM Ki for afuresertib).[7] This rigidification also led to potent antiproliferative activity against colon cancer and leukemia cell lines.[7] Hybridizing the structures of different pyrazole-based inhibitors, such as AT-7867 and GSK2141795, has been a successful strategy to generate new analogues with high selectivity for the Akt family.[7]
| Compound | Target | Cell-Free Potency (nM) | Key SAR Finding |
| Afuresertib | Akt1 | Ki = 0.08 | Pyrazole provides a critical hinge-binding H-bond[7] |
| Compound 1 | Akt1 | IC50 = 61 | Hybrid of two known pyrazole-based inhibitors[7] |
| Compound 2 | Akt1 | IC50 = 1.3 | Rigid analogue of Afuresertib; maintained high potency[7] |
Experimental Protocols for SAR Determination
Establishing a robust SAR requires accurate and reproducible measurement of inhibitor activity. This is achieved through a combination of in vitro biochemical assays and cell-based assays that probe the inhibitor's effect in a more physiologically relevant context.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit a purified kinase enzyme by quantifying ATP consumption.[10] The amount of remaining ATP is converted into a luminescent signal. This method is highly sensitive, amenable to high-throughput screening, and applicable to virtually any kinase.[1][10]
Causality and Self-Validation:
-
Rationale: This assay directly measures the biochemical event of interest—the inhibition of kinase-catalyzed phosphorylation—by quantifying a universal product (ADP) or the consumption of a universal substrate (ATP).[1] Its simplicity minimizes confounding variables.
-
Controls: Including a potent, non-selective inhibitor like Staurosporine as a positive control validates that the assay system is responsive to inhibition. A no-inhibitor (DMSO) control establishes the 100% activity window.
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrazole-based test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Reaction Mixture Preparation: In a suitable assay plate (e.g., 384-well white plate), prepare a reaction mixture containing the purified kinase enzyme and its specific peptide substrate in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]
-
Initiation of Reaction: Add a small volume of the diluted test compounds to the reaction wells. Initiate the kinase reaction by adding ATP to a final concentration near the Km for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The time is optimized to ensure the reaction is in the linear range.
-
Detection: Stop the kinase reaction and measure the remaining ATP. For a luminescence-based assay (e.g., Kinase-Glo®), add the detection reagent, which contains luciferase and luciferin. This reagent lyses any cells (if applicable), stops the kinase reaction, and generates a light signal proportional to the ATP concentration.
-
Data Analysis: Measure luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Cell-Based Target Engagement & Phosphorylation Assay
While in vitro assays measure direct enzyme inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target, and inhibit the downstream signaling pathway.[12]
Causality and Self-Validation:
-
Rationale: This assay moves beyond the purified enzyme to a physiological system. It answers a critical question: does the compound's biochemical potency translate to cellular activity? Observing a dose-dependent reduction in the phosphorylation of a known downstream substrate provides strong evidence of on-target activity.[7]
-
Controls: A positive control (a known inhibitor of the pathway) and a negative control (vehicle) are essential. Western blotting for total substrate protein confirms that the reduction in the phosphorylated form is not due to overall protein degradation.
Step-by-Step Methodology (Western Blotting):
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A375P cells for the MEK/ERK pathway) and grow to 70-80% confluency.[7]
-
Compound Incubation: Treat the cells with various concentrations of the pyrazole inhibitor (e.g., 1, 3, and 10 µM) for a defined period (e.g., 2-4 hours).[7] Include vehicle (DMSO) and positive control inhibitor wells.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity. To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates effective cellular inhibition.[7]
Conclusion and Future Prospects
The pyrazole scaffold is a validated and highly valuable core in the design of kinase inhibitors.[4][8] Its synthetic tractability and ability to form key interactions in the ATP binding pocket provide a robust foundation for developing new therapeutics. Structure-activity relationship studies consistently demonstrate that modifications at the N1, C3, C4, and C5 positions are critical for modulating potency, selectivity, and pharmacokinetic properties. The strategic use of bioisosteric replacements, guided by structural biology and computational modeling, continues to yield novel inhibitors with improved profiles.[7][13]
Future efforts will likely focus on developing pyrazole derivatives with greater selectivity to minimize off-target effects and designing inhibitors that target mutant kinases associated with drug resistance.[14] The systematic application of the robust biochemical and cellular assays outlined in this guide is essential for driving these discovery efforts and translating potent chemical matter into clinically successful medicines.
References
-
Gudimalla, N., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Gudimalla, N., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Cox, K. J., & Shac-Lee, M. (2012). Assay Development for Protein Kinase Enzymes. Probe Development and Lead Discovery. [Link]
-
Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
Khan, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5733-5743. [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1796-1800. [Link]
-
Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Medicinal Chemistry. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]
-
ResearchGate. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety... ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. ResearchGate. [Link]
-
Madin, A., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 10055-10073. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inits.at [inits.at]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Executive Summary & Immediate Hazard Assessment
Do not dispose of this compound down the drain or in general trash.
(5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a halogenated organic solid . Its disposal pathway is strictly regulated due to the presence of the bromine atom and the phenolic moiety. Improper disposal risks the release of corrosive hydrogen bromide (HBr) gas during standard incineration and potential groundwater contamination from the phenolic core.
Immediate Action Required:
-
Waste Stream: Halogenated Organic Solid (or Halogenated Solvent if dissolved).
-
Segregation: Keep separate from strong oxidizers and non-halogenated combustibles.[1][2]
-
Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing.
Technical Characterization & Waste Logic
To ensure compliance and safety, we must understand why we manage this chemical specifically. This is not arbitrary; it is based on the molecular structure.
| Molecular Feature | Chemical Implication | Disposal Consequence |
| Aryl Bromide (C-Br) | Thermal decomposition releases HBr and Br₂ gas. | MANDATORY: Must go to a facility equipped with caustic scrubbers. NEVER mix with general non-halogenated waste, as standard incinerators may not handle the corrosive off-gas. |
| Phenolic Hydroxyl (-OH) | Weakly acidic; potential for forming toxic phenolates. | SEGREGATION: Do not mix with strong oxidizers (e.g., Nitric Acid) in waste containers to avoid exothermic runaway. |
| Pyrazole Ring | Nitrogen-rich heterocycle; potential aquatic toxicity. | CONTAINMENT: Zero-discharge policy. All traces must be captured to prevent aquatic ecosystem damage. |
Safety & Handling Data (Operational)
Before initiating disposal, ensure the following safety parameters are met.
| Parameter | Specification |
| Physical State | Solid (Powder), Melting Point ~143-148°C |
| PPE Requirements | Nitrile gloves (double gloving recommended), N95 particulate respirator (if dust is visible), safety goggles, lab coat. |
| Signal Word | WARNING |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) |
| Incompatibility | Strong Oxidizing Agents (e.g., Peroxides, Permanganates), Acid Chlorides, Acid Anhydrides. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., lack of proper labeling), STOP and resolve the deficiency before proceeding.
Phase A: Waste Characterization (The Decision Tree)
Determine the state of your waste.
-
Scenario 1: Pure Solid / Powder. (Expired shelf stock, weighing boat residues).
-
Scenario 2: Solution. (Reaction mixtures, mother liquor).
Phase B: Segregation & Packaging
For Solid Waste (Scenario 1):
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap. Reason: HDPE is resistant to phenolic interaction.[5]
-
Transfer: Transfer the solid carefully to avoid dust generation. If dust is generated, perform the transfer inside a fume hood.
-
Labeling: Apply a hazardous waste label.
-
Primary Constituent: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Tag: "HALOGENATED ORGANIC SOLID."
-
For Liquid Waste (Scenario 2):
-
Solvent Compatibility: If dissolved in common organic solvents (DCM, Ethyl Acetate, DMSO), the waste must go into the Halogenated Solvent carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the dissolved brominated compound reclassifies the entire mixture as Halogenated Waste.
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture is highly acidic or basic, neutralize it before adding it to the central waste carboy to prevent container degradation or gas evolution.
Phase C: Storage & Pickup[3]
-
Secondary Containment: Place the labeled container into a secondary plastic tray to capture potential leaks.
-
Timeline: Do not accumulate for more than 90 days (standard RCRA satellite accumulation limit).
-
Handoff: Contact your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision logic for disposing of this specific compound.
Caption: Operational decision tree for segregating brominated organic waste streams to ensure regulatory compliance.
Emergency Contingencies
Accidental Release (Spill)
-
Dry Spill (Powder):
-
Do NOT dry sweep vigorously (creates dust).
-
Cover the spill with wet paper towels or oil-sorbent pads to dampen the powder.
-
Scoop the damp material into a disposable container.
-
Label as "Hazardous Waste: Debris contaminated with Brominated Organic."
-
-
Wet Spill (Solution):
-
Evacuate the immediate area if the solvent is volatile.
-
Use a universal spill kit (vermiculite or clay absorbent).
-
Do not use paper towels alone if the solvent is flammable; use inert absorbents.
-
Exposure[3][5][7][8]
-
Skin Contact: Wash with soap and water for 15 minutes.[3][4] Phenolic compounds can penetrate skin; monitor for redness.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While this specific molecule may not be explicitly listed on the P or U lists, it must be characterized by the generator. Due to the halogen content and toxicity profile, it should be managed as Hazardous Waste .
-
EPA Waste Code: If dissolved in spent halogenated solvents, apply code F002 .[6] If pure, manage as unlisted hazardous waste requiring incineration.
-
EU Waste Framework: Assign EWC code 07 05 13 * (solid wastes containing hazardous substances).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Personal protective equipment for handling (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone
Executive Safety Summary & Hazard Characterization
As researchers, we often handle New Chemical Entities (NCEs) where specific toxicological data is sparse. (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone is a halogenated phenolic pyrazole, a structural motif common in kinase inhibitors and ROR
Because this compound combines a phenol moiety (potential for protein denaturation/irritation) with a biologically active pyrazole core , we must apply the Precautionary Principle . We cannot treat this simply as "chemical dust"; we must treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.
Risk Profile:
-
Primary Hazards (GHS): H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation).[1]
-
Occupational Exposure Band (OEB): Assignment to OEB 3 (Control Band C).
-
Rationale: The "Harmful if swallowed" classification and potential for respiratory sensitization typical of halogenated aromatics necessitates a containment strategy targeting an exposure limit of 10 – 100
g/m .
-
-
Critical Phase: The highest risk occurs during the solid-handling phase (weighing/transferring), where generation of airborne particulates is likely.
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but to create a redundant barrier system.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | Primary: Fume Hood / BSCSecondary: N95 or P100 Respirator | Engineering First: The primary barrier must be the localized exhaust (Face velocity: 80–100 fpm).Backup: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required due to the fine particle size of synthetic intermediates. |
| Dermal (Hand) | Double Gloving Strategy Layer 1: Nitrile (4 mil)Layer 2: Nitrile (Extended Cuff) | Permeation Defense: Phenolic compounds can permeate standard nitrile. Double gloving creates a "sacrificial layer."Protocol: Inspect inner glove for perspiration (which increases permeability) and change outer gloves immediately upon any visible splash. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Dust & Vapor: Standard safety glasses fail against airborne dust entry from the side. Goggles provide a seal against the irritating phenolic dust. |
| Body / Torso | Tyvek® Lab Coat (Disposable) with elastic cuffs | Decontamination: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek sheds dust and is disposed of as hazardous waste. |
Operational Protocol: Safe Handling Lifecycle
This protocol uses a "Zone Defense" approach to prevent cross-contamination.
Phase A: Preparation & Weighing (High Risk)
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated powders are prone to static charge, which causes "scattering" and invisible aerosolization.
-
The "Diaper" Method: Line the balance surface with an absorbent, plastic-backed bench liner. If spillage occurs, you wrap the liner, not scrub the balance.
-
Taring: Tare the vial with the cap on whenever possible to minimize open-container time.
Phase B: Solubilization (Absorption Risk)
-
Solvent Caution: You will likely dissolve this in DMSO or Methanol.
-
The "Vehicle Effect": Once dissolved, the risk profile changes. DMSO is a potent skin penetrant and will carry the (5-Bromo-...) compound directly into the bloodstream.
-
Glove Adjustment: If using DMSO, ensure your outer glove is chemically compatible (e.g., specific brands of thick nitrile or laminate gloves) or change immediately upon contact.
Phase C: Decontamination & Doffing
-
Wipe Down: Clean the work area with a soap/water solution (phenols are acidic; mild alkaline soap helps neutralize) followed by an alcohol wipe.
-
Doffing Order:
-
Remove outer gloves (turn inside out).
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves (avoid touching skin).
-
Wash hands immediately with soap and cool water (warm water opens pores).
-
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and containment loops for handling this compound.
Figure 1: Operational workflow for handling this compound, emphasizing the transition from solid dust hazard to liquid absorption hazard.
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid: Do not sweep (creates dust).[2] Use a HEPA vacuum or wet-wipe method (damp paper towel placed over the powder, then scooped up).
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Disposal[3][4][5]
-
Classification: Segregate as Halogenated Organic Waste .
-
Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "BHP-Ketone" which can confuse waste disposal vendors.
References
-
National Institutes of Health (NIH) . (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH . (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
